molecular formula C₂₄H₃₂O₇ B1156685 21-Carboxy-20-hydroxy-Desonide

21-Carboxy-20-hydroxy-Desonide

Cat. No.: B1156685
M. Wt: 432.51
Attention: For research use only. Not for human or veterinary use.
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Description

21-Carboxy-20-hydroxy-Desonide is a characterized organic impurity of Desonide, a topical corticosteroid used to treat inflammatory skin conditions . This high-purity compound is supplied as a white to off-white solid and is provided with comprehensive analytical data, including 1H-NMR, Mass Spectrometry, HPLC, IR, TGA, and a Certificate of Analysis (CoA) detailing purity and potency . With a molecular formula of C₂₄H₃₂O₇ and a molecular weight of 432.51 g/mol , this material is intended for use as a reference standard in pharmaceutical research and development. Its primary research applications include analytical method development, validation, and impurity profiling to ensure the quality and safety of pharmaceutical products . It is also critical for forced degradation studies and supporting regulatory filings such as ANDA and DMF . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use. FOR RESEARCH USE ONLY (RUO). Not for human or veterinary use.

Properties

Molecular Formula

C₂₄H₃₂O₇

Molecular Weight

432.51

Synonyms

(S)-2-Hydroxy-2-((6aR,6bS,7S,8aS,8bR,11aR,12aS,12bS)-7-hydroxy-6a,8a,10,10-tetramethyl-4-oxo-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-8b-yl)acetic Acid

Origin of Product

United States

Metabolic Formation and Biotransformation Pathways of 21 Carboxy 20 Hydroxy Desonide

Parent Compound (Desonide) Metabolism Overview

Desonide, a nonfluorinated corticosteroid, is utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties. wikipedia.orgnih.gov While designed for topical application, a portion of the drug can be absorbed systemically, initiating its metabolic breakdown.

General Principles of Topical Corticosteroid Systemic Absorption and Subsequent Metabolism

The extent of systemic absorption of topical corticosteroids is influenced by several factors, including the integrity of the epidermal barrier, the formulation of the product, and the use of occlusive dressings. nih.govdroracle.ai Inflammation and certain skin diseases can enhance percutaneous absorption. nih.govdrugs.com Once absorbed into the systemic circulation, these compounds are handled by the body in a manner similar to intravenously administered corticosteroids. wikipedia.org The primary goal of metabolism is to convert these lipophilic compounds into more hydrophilic (water-soluble) derivatives that can be easily eliminated. taylorandfrancis.com This biotransformation typically occurs in two phases: Phase I reactions, which introduce or expose functional groups (like hydroxyl groups), and Phase II reactions, where these modified compounds are conjugated with endogenous molecules to further increase their water solubility. nih.govyoutube.com

Systemic absorption can lead to measurable physiological effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis, hyperglycemia, and Cushing's syndrome, particularly with prolonged use over large surface areas. nih.govnih.govresearchgate.net

Major Organ Systems Involved in Desonide Biotransformation (Liver, Kidney, Bile)

The liver is the principal site for the metabolism of systemically absorbed corticosteroids, including Desonide. nih.govdrugs.commedicine.com Hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the initial oxidative metabolism (Phase I reactions). nih.govwashington.edu Following hepatic biotransformation, the resulting metabolites are primarily excreted by the kidneys in the urine. nih.govmedicine.com A smaller portion of the metabolites may also be eliminated through the bile and subsequently excreted in the feces. nih.govdrugs.comtaylorandfrancis.com

Organ SystemRole in Desonide Biotransformation
Liver Primary site of metabolism, mediated by enzymes like the Cytochrome P450 system. nih.govdrugs.comtaylorandfrancis.com
Kidney Main route of excretion for the water-soluble metabolites. nih.govmedicine.com
Bile Secondary route of excretion for some metabolites. nih.govdrugs.com

Enzymatic Mechanisms of Carboxylation and Hydroxylation Leading to 21-Carboxy-20-hydroxy-Desonide

The formation of this compound from Desonide is a multi-step process involving specific enzymatic reactions. These reactions, primarily hydroxylation followed by oxidation to a carboxylic acid, are hallmarks of drug metabolism.

Cytochrome P450 (CYP) Mediated Oxidative Reactions in Steroid Functionalization

The Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. nih.govnih.gov These enzymes are central to the functionalization of the steroid nucleus, often catalyzing highly regio- and stereoselective hydroxylation reactions. hep.com.cnresearchgate.net This ability to oxidize nonactivated C-H bonds is fundamental to steroid hormone biosynthesis and the metabolism of steroid drugs. nih.govresearchgate.net

The structure of Desonide includes a 21-hydroxy group. nih.gov The formation of this compound indicates that enzymatic reactions occur at both the C20 and C21 positions. The initial step is likely the hydroxylation at the C20 position, followed by the oxidation of the C21-hydroxyl group to a carboxylic acid. Regioselective hydroxylation is a well-documented function of CYP enzymes in steroid metabolism. acs.orgnih.gov For instance, CYP21A2 is known for its specific hydroxylation of steroids at the C21 position. frontiersin.org While the specific enzymes responsible for C20 hydroxylation of Desonide are not explicitly detailed in the provided context, the general mechanism of CYP-mediated hydroxylation involves the activation of molecular oxygen and its insertion into a C-H bond. nih.govnih.gov The structure of the steroid and the specific active site of the CYP isoform determine the position of hydroxylation. nih.govresearchgate.net

Several CYP isoforms are known to be involved in the metabolism of steroids.

CYP3A4 is a major drug-metabolizing enzyme in the human liver and is known to metabolize a wide variety of substrates, including many steroids. mdpi.comnih.gov It is responsible for reactions like hydroxylation and N-dealkylation of steroids. mdpi.com

CYP2C8 is another CYP isoform involved in drug metabolism, and its role in the metabolism of certain steroids has been investigated. nih.gov

CYP17A1 plays a critical role in steroid biosynthesis by catalyzing both 17α-hydroxylation and the subsequent 17,20-lyase reaction. nih.govmdpi.com

CYP11A1 , also known as the cholesterol side-chain cleavage enzyme, initiates steroid hormone biosynthesis by converting cholesterol to pregnenolone (B344588), a process that involves sequential hydroxylations at C22 and C20. nih.govmdpi.com

While the specific involvement of these exact isoforms in the formation of this compound is not definitively established in the search results, their known roles in steroid hydroxylation and metabolism make them likely candidates for the biotransformation of Desonide. The metabolism of steroids can also be influenced by genetic polymorphisms in CYP enzymes, such as CYP2C9, which can alter hydroxylation activities. drugbank.com

CYP IsoformKnown Role in Steroid Metabolism
CYP3A4 Major enzyme for metabolizing a wide range of steroids through hydroxylation and other reactions. mdpi.comnih.gov
CYP2C8 Involved in the metabolism of various drugs, including some steroids. nih.gov
CYP17A1 Key enzyme in androgen biosynthesis, performing 17α-hydroxylation. nih.govmdpi.com
CYP11A1 Initiates steroidogenesis by converting cholesterol to pregnenolone via C20 and C22 hydroxylation. nih.govmdpi.com
CYP21A2 Specifically hydroxylates steroids at the C21 position. frontiersin.org
Mechanistic Insights into P450 Catalysis Involving C-C Bond Scission and Oxygen Species

Cytochrome P450 (P450) enzymes are central to steroid metabolism, catalyzing a wide array of oxidative reactions. researchgate.net While many P450-mediated reactions are hydroxylations, a number of them involve more complex C-C bond cleavage, which is critical for the synthesis and degradation of various steroid molecules. researchgate.netnih.gov The specific mechanism and the reactive oxygen species involved can vary depending on the specific P450 enzyme and the substrate.

The generally accepted catalytic paradigm for P450 enzymes involves a high-valent iron-oxo species known as Compound I (formally FeO³⁺). researchgate.net This powerful oxidant is responsible for most hydroxylation, dealkylation, and epoxidation reactions. researchgate.net Some C-C bond cleavage reactions are also believed to proceed via a Compound I mechanism. researchgate.net

However, research into complex steroid transformations has revealed alternative mechanisms. For certain C-C scission reactions, a ferric peroxide anion (Fe³⁺-O₂⁻), known as Compound 0, has been proposed as the key oxidizing species. researchgate.net For instance, the lyase activity of human P450 CYP17A1, which cleaves the C17-C20 bond of its α-hydroxy ketone substrates, is thought to involve a species earlier in the catalytic cycle than Compound I. researchgate.netnih.gov The cleavage of α-hydroxy ketones is a key reaction type, as it involves the breakage of a C-C bond adjacent to a carbonyl and a hydroxyl group, a structure analogous to the side chain of corticosteroid intermediates. nih.govnih.gov The mechanism is proposed to involve a nucleophilic attack of the iron-peroxo species on the carbonyl group, leading to the cleavage of the adjacent C-C bond. nih.gov

Table 1: Key P450 Enzymes in Steroid Metabolism and Proposed Mechanisms

P450 Enzyme Typical Reaction Substrate Type Proposed Oxidizing Species
General P450s C-H Hydroxylation Steroids, Xenobiotics Compound I (FeO³⁺)
CYP11A1 Side-chain cleavage Cholesterol Compound I (FeO³⁺)
CYP17A1 17α-hydroxylation, C17-C20 lyase Pregnenolone, Progesterone (B1679170) Compound I, Peroxoanion (Fe³⁺-O₂⁻)

| CYP19A1 | Aromatization (C-C cleavage) | Androgens | Peroxoanion (Fe³⁺-O₂⁻) |

Other Enzymatic Systems in Steroid Side Chain Degradation and Carboxylic Acid Formation

While P450 enzymes are major players, other enzymatic systems are also crucial in the degradation of the steroid side chain and the subsequent formation of carboxylic acid metabolites. These systems include various dehydrogenases that act on the hydroxyl and keto groups of the C17 side chain.

20β-Hydroxysteroid dehydrogenase (20β-HSDH) is an enzyme that catalyzes the reversible reduction of the C-20 keto group of corticosteroids to a 20β-hydroxyl group. nih.govrcsb.orgresearchgate.net For example, bacterial 20β-HSDH converts cortisol into 20β-dihydrocortisol. nih.govrcsb.orgresearchgate.net This enzymatic reaction is significant as it can regulate subsequent metabolic steps. nih.gov

In the context of forming this compound, 20β-HSDH activity is potentially a critical initial step. By reducing the C-20 ketone of Desonide, it would form a 20β-hydroxy intermediate. This transformation changes the chemical nature of the side chain from an α-ketol to a vicinal diol (at C-20 and C-21), which could then be a substrate for further oxidative enzymes leading to the formation of the C-21 carboxylic acid. The enzymatic reaction involves a proton transfer to the C-20 carbonyl, followed by a hydride transfer from the coenzyme NADH. researchgate.net

The oxidation of the C-21 hydroxyl group of corticosteroids to a carboxylic acid is a known metabolic pathway that results in the formation of steroid-21-oic acids. nih.govacs.org This transformation significantly increases the water solubility of the steroid, preparing it for renal excretion. The biotransformation of cortisol to a group of metabolites known as cortoic acids (21-carboxy analogs of cortols and cortolones) is a well-documented example of this pathway. oup.comeurospe.org

The formation of these acidic metabolites can proceed through several intermediates. oup.comnih.gov One potential pathway involves the oxidation of the C-21 hydroxyl group first to an aldehyde (e.g., 21-dehydrocortisol) and then to a carboxylic acid. oup.com Studies have shown that isosteroids, such as 20β-isocortisol, are efficiently converted to cortoic acids, suggesting that reduction at C-20 is a key step in this metabolic sequence. nih.gov This indicates that the formation of a 20-hydroxy intermediate precedes or occurs in concert with the oxidation at C-21.

Proposed Molecular Mechanism for the Biotransformation of Desonide to this compound

Based on analogous pathways in corticosteroid metabolism, a multi-step enzymatic mechanism can be proposed for the biotransformation of Desonide to this compound. Desonide possesses a characteristic 20-keto-21-hydroxyl side chain attached to its D-ring. nih.gov The conversion to its 20-hydroxy-21-carboxy metabolite involves both a reduction and an oxidation reaction on this side chain.

The proposed sequence is as follows:

Reduction at C-20: The initial step is likely the reduction of the C-20 ketone group of Desonide. This reaction would be catalyzed by a 20β-hydroxysteroid dehydrogenase (20β-HSDH), utilizing NADH or NADPH as a cofactor. This produces the intermediate, 20β-hydroxy-Desonide. nih.govresearchgate.net

Oxidation at C-21: The newly formed 20β-hydroxy-Desonide, which now has primary (C-21) and secondary (C-20) alcohol groups, undergoes sequential oxidation at the C-21 position.

An alcohol dehydrogenase could oxidize the C-21 hydroxyl group to a 21-aldehyde intermediate.

Subsequently, an aldehyde dehydrogenase would catalyze the oxidation of this aldehyde to the final carboxylic acid, yielding this compound. acs.org

This proposed pathway is consistent with the known metabolism of cortisol to cortoic acids, where both C-20 reduction and C-21 oxidation are required. nih.gov

Comparative Analysis of this compound Formation with Other Corticosteroid Degradants and Metabolites

The formation of this compound is one of several metabolic and degradation pathways for corticosteroids. Comparing this pathway to others, such as enol-aldehyde formation and other carboxylic acid degradants, highlights the diverse chemical transformations these molecules can undergo. uu.nl

Enol-Aldehyde Formation: A significant degradation pathway for corticosteroids like betamethasone (B1666872) and dexamethasone, particularly under acidic conditions, is the Mattox rearrangement. nih.govresearchgate.netresearchgate.net This process involves the acid-catalyzed β-elimination of water from the 1,3-dihydroxyacetone (B48652) side chain, resulting in the formation of an enol-aldehyde. nih.gov This pathway is fundamentally different from the formation of this compound, as it is a dehydration and rearrangement reaction rather than a redox transformation of the side chain. A variation of this rearrangement can also occur under alkaline conditions for 17,21-diesters of corticosteroids. nih.govresearchgate.net

Other Carboxylic Acid Degradation Products: Besides 21-carboxy metabolites, other acidic degradants are known. Oxidative degradation can lead to the formation of 17-carboxylic acids, which involves a more extensive breakdown and cleavage of the entire C17 side chain. researchgate.net Another class of metabolites are the simple steroid-21-oic acids, which are formed by the direct oxidation of the C-21 hydroxyl to a carboxylic acid without any change at the C-20 ketone. This represents a simpler oxidative pathway compared to the dual reduction-oxidation process required to form this compound.

Table 2: Comparison of Major Corticosteroid Degradation and Metabolic Pathways

Pathway Key Transformation Typical Precursors Resulting Product Class Underlying Mechanism
20-Hydroxy-21-Carboxylic Acid Formation C-20 reduction & C-21 oxidation Cortisol, Desonide Cortoic Acids Enzymatic Redox Reactions
Enol-Aldehyde Formation Dehydration & Rearrangement Betamethasone, Dexamethasone Enol-Aldehydes Mattox Rearrangement (Acid/Base Catalyzed)
17-Carboxylic Acid Formation Side-chain cleavage Various Corticosteroids 17-Keto steroids, 17-Carboxylic Acids Oxidative Degradation

| 21-Carboxylic Acid Formation | C-21 oxidation only | Desoxycorticosterone | Steroid-21-oic Acids | Enzymatic Oxidation |

Biotransformation Rate and Extent in Various Model Systems

There is a significant lack of data regarding the rate and extent of the biotransformation of Desonide to this compound in various model systems. Scientific literature does not currently provide quantitative data from studies using in vitro models such as human liver microsomes or hepatocytes, nor from in vivo animal models, that specifically measure the formation of this metabolite.

Consequently, no data tables can be generated to detail the biotransformation rate or the percentage of Desonide that is converted to this compound in these systems. Further research and publication of metabolite profiling studies for Desonide are required to elucidate these parameters.

Advanced Analytical Methodologies for Research Characterization of 21 Carboxy 20 Hydroxy Desonide

Mass Spectrometry (MS) Based Approaches for Identification and Quantification

Mass spectrometry-based methods are indispensable for the detailed characterization of drug metabolites. These techniques provide critical information on molecular weight, elemental composition, structure, and quantity of the analyte of interest. For a compound like 21-Carboxy-20-hydroxy-Desonide, various MS approaches are employed to build a comprehensive analytical profile.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and versatile tool for the analysis of a wide range of compounds, including steroid metabolites. nih.govkuleuven.be The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for isolating and identifying metabolites in complex mixtures like plasma, urine, or tissue extracts. kuleuven.beijpras.com Tandem mass spectrometry (LC-MS/MS) further enhances specificity and sensitivity, allowing for confident structural characterization and quantification. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for analyzing polar and thermally labile molecules like steroid metabolites. nih.gov The efficiency of the ionization process is highly dependent on a variety of source parameters, and their optimization is a critical step in method development to achieve maximum sensitivity. spectroscopyonline.com Key parameters include the capillary voltage, cone voltage, nebulizer gas pressure, drying gas flow rate, and source temperature. mdpi.com The optimal settings ensure efficient desolvation and ionization of the analyte while minimizing in-source fragmentation and matrix effects. nih.gov For steroid analysis, these parameters are carefully tuned to produce a stable and abundant signal for the protonated molecule [M+H]+ or other relevant adducts. nih.gov

ESI ParameterTypical Range for Steroid MetabolitesPurpose
Capillary Voltage2.5 - 4.5 kVCreates a strong electric field to facilitate ion spraying.
Source Temperature100 - 150 °CAids in solvent evaporation from charged droplets.
Desolvation Gas Flow600 - 1000 L/hrHigh flow of inert gas (e.g., Nitrogen) to assist in desolvation.
Desolvation Temperature350 - 550 °CHeats the desolvation gas to promote efficient solvent removal.
Cone Voltage20 - 60 VPotential difference that helps in ion sampling and can induce fragmentation if set too high.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. nih.govnih.gov It is performed on a triple quadrupole mass spectrometer, where the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of this compound, [M+H]+ at m/z 433.2). This selected ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. nih.gov This process of monitoring a specific precursor-to-product ion transition provides exceptional selectivity, minimizing interference from other compounds in the matrix and enabling precise quantification even at very low concentrations. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Transition
This compound433.2 [M+H]⁺415.2[M+H - H₂O]⁺
This compound433.2 [M+H]⁺387.2[M+H - H₂O - CO]⁺
This compound433.2 [M+H]⁺327.2Fragmentation of the D-ring and side chain
Note: The product ions listed are hypothetical and represent plausible fragmentation pathways for this class of compounds for illustrative purposes.

In addition to targeted analysis, tandem mass spectrometry can be used for the discovery and identification of unknown metabolites. Parent ion (or precursor ion) scanning and neutral loss scanning are powerful tools for this purpose. waters.com A parent ion scan identifies all precursor ions that fragment to produce a common product ion characteristic of a specific structural class. youtube.com Conversely, a neutral loss scan identifies all precursor ions that lose a specific neutral fragment (e.g., loss of water, m/z 18; or loss of a glucuronide moiety, m/z 176). waters.com For a compound like this compound, a neutral loss scan for CO₂ (44 Da) from the carboxylic acid group could help identify other carboxylated metabolites in a biological sample. These scanning strategies allow for the detection of a whole class of related metabolites in a single analysis without prior knowledge of their exact masses. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for steroid analysis, providing excellent chromatographic resolution and detailed mass spectral information. tue.nlresearchgate.net It is particularly valuable for comprehensive steroid profiling, often capable of separating and quantifying dozens of different steroid hormones and their metabolites in a single run. researchgate.netnih.gov However, corticosteroids like this compound are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. tue.nl Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to increase volatility and thermal stability. This typically involves converting polar functional groups (hydroxyl, keto, carboxyl) into less polar derivatives, commonly through methoximation followed by silylation (e.g., using MSTFA to form trimethylsilyl (B98337) (TMS) ethers). tue.nl

High-Resolution Mass Spectrometry (HR-MS), utilizing analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). nih.govnih.gov This high mass accuracy is a key advantage in metabolite identification as it allows for the unambiguous determination of a compound's elemental composition. ijpras.com For an unknown metabolite, an accurate mass measurement can significantly narrow down the number of possible molecular formulas, often to a single unique composition. thermofisher.com For a known compound like this compound, HR-MS can confirm its identity by matching the experimentally measured accurate mass to the theoretical exact mass calculated from its elemental formula (C₂₄H₃₂O₇). nih.gov

ParameterValue
Compound NameThis compound
Elemental FormulaC₂₄H₃₂O₇
Theoretical Exact Mass ([M+H]⁺)433.2221
Hypothetical Measured Mass433.2225
Mass Error0.92 ppm

Tandem Mass Spectrometry (MSn) for Structural Elucidation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MSn) is an indispensable tool for the structural elucidation of small molecules by providing detailed information about their fragmentation patterns. nih.govnih.gov In a typical MS/MS experiment, the precursor ion of this compound (with a molecular weight of 432.507 g/mol ) is selected and subjected to collision-induced dissociation (CID). nih.govscispace.com The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation pathways can be predicted based on the known structure of corticosteroids and are essential for confirming the identity of the metabolite. For this compound, key fragmentation events would likely involve:

Loss of Water (H₂O): Neutral loss of water molecules from the hydroxyl groups is a common fragmentation pathway for steroids.

Loss of Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Decarboxylation from the C-21 carboxylic acid group and losses from the steroid ring structure are expected.

Cleavage of the C17 Side Chain: The bond between C17 and C20 is susceptible to cleavage, leading to characteristic fragment ions that help identify the side-chain structure.

Ring Cleavages: Fragmentation of the core steroidal four-ring system can also occur, providing further structural confirmation.

By performing multi-stage mass spectrometry (MSn), fragment ions can be further isolated and fragmented, allowing for a detailed reconstruction of the molecule's structural components and connectivity. nih.govwvu.edu High-resolution mass spectrometry (HRMS) is often coupled with MSn to provide accurate mass measurements of both precursor and product ions, enabling the determination of elemental compositions for each fragment and increasing the confidence in structural assignments. scispace.com

Technique Application for this compound Expected Observations
MS/MS (CID) Generation of primary fragment ions from the protonated molecule [M+H]⁺.Neutral losses of H₂O, CO, CO₂; cleavage of the C17 side chain.
MSn Step-wise fragmentation of selected product ions for detailed pathway analysis.Elucidation of the connectivity of the steroid backbone and side chain.
HRMS Accurate mass measurement of all ions.Determination of elemental formulas for precursor and fragment ions, confirming structural hypotheses.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Elucidating Active Hydroxyl Groups

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics, but its principles can also be applied to small molecules to identify the presence of labile hydrogens, such as those in hydroxyl (-OH) and carboxylic acid (-COOH) groups. thermofisher.comnih.gov The methodology relies on the exchange of these active hydrogen atoms with deuterium atoms when the molecule is exposed to a deuterated solvent (e.g., D₂O). youtube.com

For this compound, the HDX-MS process would involve:

Incubation: The compound is dissolved in a deuterated solvent.

Exchange: The labile protons on the C-11 hydroxyl, C-20 hydroxyl, and C-21 carboxylic acid groups will exchange with deuterium from the solvent.

Quenching: The exchange reaction is stopped, typically by lowering the pH and temperature. youtube.com

Analysis: The mass of the deuterated molecule is measured by mass spectrometry.

Each successful exchange of a hydrogen atom for a deuterium atom results in a mass increase of approximately 1 Dalton. By comparing the mass spectrum of the compound before and after deuterium exchange, the number of active hydroxyl and carboxyl protons can be determined. This provides direct evidence for the presence and number of these functional groups, serving as an orthogonal method to confirm structural features identified by other techniques. researchgate.net The rate of exchange can also provide information about the solvent accessibility and hydrogen-bonding environment of the specific functional groups. youtube.com

Chromatographic Separation Techniques for Complex Biological Matrices (Research Context)

The analysis of metabolites like this compound in biological samples (e.g., plasma, urine) requires efficient separation from a multitude of endogenous components. Chromatographic techniques are essential for isolating the target analyte prior to detection and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the separation of moderately polar to nonpolar compounds like steroids. asiapharmaceutics.inforesearchgate.net In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. wisdomlib.orgnih.gov

For the analysis of this compound, an RP-HPLC method would be developed where the compound is retained on the C18 column and then eluted by a gradient of increasing organic solvent concentration. srce.hr The presence of the carboxylic acid and additional hydroxyl group makes this metabolite more polar than the parent drug, Desonide, which would result in a shorter retention time under identical conditions. Detection is commonly performed using ultraviolet (UV) spectroscopy, leveraging the chromophore in the steroid A-ring. researchgate.net

Parameter Typical Conditions for Steroid Analysis
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size) researchgate.net
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol wisdomlib.org
Flow Rate 0.8 - 1.0 mL/min researchgate.netnih.gov
Detection UV at ~240-254 nm researchgate.netnih.gov
Injection Volume 10 - 20 µL researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. nih.gov This technology operates at higher pressures, resulting in dramatically improved performance. The key advantages of UPLC for analyzing this compound include:

Enhanced Resolution: Sharper and narrower peaks allow for better separation from closely eluting matrix components and isomers.

Increased Speed: Chromatographic run times can be reduced from over 10 minutes to just a few minutes without sacrificing separation quality. nih.gov

Higher Sensitivity: The sharper peaks lead to greater peak heights and improved signal-to-noise ratios, which is crucial for detecting low-concentration metabolites. nih.gov

These benefits make UPLC particularly well-suited for high-throughput research applications where a large number of biological samples need to be analyzed rapidly and with high sensitivity.

Advanced Sample Preparation Strategies (Solid-Phase Extraction, Liquid-Liquid Extraction, Enzymatic Hydrolysis of Conjugates)

Before chromatographic analysis, biological samples must undergo preparation to remove interferences and concentrate the analyte.

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. While effective, LLE can be labor-intensive and consume large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. researchgate.netsigmaaldrich.com For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would typically be used. The process involves four steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water.

Loading: The pre-treated biological sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: Interferences are washed away with a weak solvent while the analyte remains bound.

Elution: The purified analyte is eluted with a small volume of a strong organic solvent. SPE provides high recoveries, cleaner extracts, and can be easily automated for high-throughput applications. sigmaaldrich.comphenomenex.com

Enzymatic Hydrolysis of Conjugates: In the body, steroids and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. These conjugated forms may not be directly detectable by certain analytical methods. Therefore, a crucial sample preparation step is enzymatic hydrolysis, where enzymes like β-glucuronidase and arylsulfatase are used to cleave these conjugates and release the free form of this compound. nih.govresearchgate.net The hydrolysis is typically performed by incubating the sample with the enzyme under optimized conditions of pH, temperature, and time before proceeding with extraction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation (Complementary to MS)

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. researchgate.netresearchgate.net NMR provides detailed information about the chemical environment and connectivity of each carbon and hydrogen atom within the molecule.

A suite of NMR experiments is used to piece together the structure of this compound:

¹H NMR: Identifies all the unique proton environments in the molecule and their neighboring protons through spin-spin coupling.

¹³C NMR: Identifies all the unique carbon environments.

2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to establish proton-proton connectivity within spin systems. encyclopedia.pub

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. core.ac.uk

Together, these experiments allow for the complete and definitive assignment of the molecular structure, serving as a vital complementary technique to mass spectrometry for the characterization of novel metabolites. wpmucdn.com

NMR Experiment Information Provided for this compound
¹H NMR Chemical shifts and coupling constants for all protons.
¹³C NMR Chemical shifts for all 24 carbon atoms in the structure.
COSY Establishes H-H connectivities within the steroid rings and side chain.
HSQC Assigns protons to their directly bonded carbons.
HMBC Connects structural fragments across quaternary carbons and heteroatoms, confirming the overall molecular assembly.

Derivatization Strategies for Enhanced Analytical Performance (e.g., Acylation, MOX)

Derivatization is a chemical modification technique employed to convert an analyte into a product of more favorable properties for analysis, particularly for gas chromatography-mass spectrometry (GC-MS). For a polar and thermally labile compound like this compound, derivatization is often essential to improve its volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and selectivity.

Acylation:

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting functional groups such as hydroxyl (-OH) and carboxyl (-COOH) with an acylating agent. In the case of this compound, both the C20-hydroxyl and the C21-carboxyl groups are amenable to acylation. Common acylating reagents include anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl halides.

The primary benefits of acylation for the analysis of this compound include:

Increased Volatility: The polar hydroxyl and carboxyl groups are converted into less polar ester groups, which increases the volatility of the molecule, making it suitable for GC analysis.

Improved Thermal Stability: Acylation protects the thermally labile functional groups, preventing their degradation at the high temperatures of the GC inlet and column.

Enhanced Mass Spectrometric Fragmentation: The resulting derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and selective detection.

Functional Group Acylating Reagent Resulting Derivative Analytical Advantage
C20-Hydroxyl (-OH)Acetic AnhydrideC20-AcetoxyIncreased volatility and thermal stability.
C21-Carboxyl (-COOH)Trifluoroacetic AnhydrideC21-Trifluoroacetyl esterEnhanced electron-capture detection and characteristic mass spectral fragments.

MOX (Methoximation):

Ketone groups, such as the one present at C3 in the steroid backbone of this compound, can exist as tautomers, leading to peak broadening and poor chromatography. Methoximation, often referred to as MOX derivatization, is a technique used to stabilize these ketone groups. It involves the reaction of the carbonyl group with a methoxyamine reagent (e.g., methoxyamine hydrochloride) to form a methoxime derivative.

The advantages of MOX derivatization for steroid analysis are:

Stabilization of Ketone Groups: Prevents the formation of multiple chromatographic peaks from a single keto-steroid.

Improved Chromatographic Resolution: Results in sharper and more symmetrical peaks.

Increased Volatility: The resulting derivative is more volatile than the parent compound.

For the comprehensive analysis of this compound by GC-MS, a two-step derivatization process is often optimal: methoximation of the ketone group followed by acylation of the hydroxyl and carboxyl groups.

Derivatization Step Reagent Target Functional Group Purpose
1. MethoximationMethoxyamine HClC3-KetoneStabilize the ketone group and prevent tautomerization.
2. AcylationAcetic Anhydride/BSTFAC20-Hydroxyl, C21-CarboxylIncrease volatility and thermal stability.

Application of Chemometrics and Data Reduction Algorithms in Steroid Metabolite Analysis

The analysis of steroid metabolites often generates large and complex datasets, especially in untargeted metabolomics studies. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides powerful tools to navigate this complexity. Data reduction algorithms are a key component of chemometrics, enabling the simplification of multivariate data while retaining the most important information.

Principal Component Analysis (PCA):

Principal Component Analysis (PCA) is a widely used unsupervised data reduction technique in steroid metabolite analysis. It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the dataset, and each succeeding component accounts for as much of the remaining variance as possible.

In the context of analyzing this compound and other related steroid metabolites, PCA can be used to:

Visualize High-Dimensional Data: By plotting the first few PCs (e.g., PC1 vs. PC2), complex datasets can be visualized in a two- or three-dimensional space, revealing patterns, clusters, and outliers.

Identify Key Variables: The loadings plots from a PCA can identify the metabolites that contribute most to the variation between samples, highlighting potential biomarkers.

Assess Data Quality: PCA can help in identifying batch effects or other sources of unwanted variation in the data.

Application in a Hypothetical Research Scenario:

Imagine a study investigating the metabolic profile of individuals treated with Desonide. The analytical data would consist of the measured intensities of numerous steroid metabolites, including this compound, across different treatment groups and time points.

Chemometric Tool Application Expected Outcome
Principal Component Analysis (PCA) Initial exploratory analysis of the entire steroid metabolite dataset.Visualization of sample clustering based on treatment groups. Identification of outlier samples.
Partial Least Squares-Discriminant Analysis (PLS-DA) Supervised analysis to build a model that discriminates between treatment and control groups.Identification of the most influential metabolites (including this compound) that differentiate the groups.
Heatmaps and Hierarchical Clustering Visualization of the expression patterns of key identified steroid metabolites across all samples.Grouping of metabolites with similar expression profiles, suggesting co-regulation.

By applying these chemometric and data reduction techniques, researchers can move beyond the simple quantification of individual metabolites and gain a more holistic understanding of the complex metabolic changes induced by Desonide treatment, with this compound as a key component of this metabolic signature.

Theoretical and Computational Studies

Molecular Modeling and Docking Simulations of 21-Carboxy-20-hydroxy-Desonide with Metabolic Enzymes (e.g., CYPs)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmacology, it is frequently used to understand how a drug or metabolite, such as this compound, interacts with the active site of a target enzyme, typically a member of the Cytochrome P450 (CYP) family, which is crucial for drug metabolism. frontiersin.org

Docking simulations for corticosteroids with metabolic enzymes have shown that specific structural features dictate the binding affinity and orientation within the enzyme's active site. researchgate.net For instance, the presence and position of hydroxyl and carbonyl groups are critical for forming hydrogen bonds with amino acid residues, anchoring the steroid in a position suitable for metabolism. researchgate.net

In the case of this compound, the introduction of a carboxylic acid at C21 and a hydroxyl group at C20, compared to the parent compound Desonide, would significantly alter its interaction profile. The carboxyl group, being ionizable, could form strong ionic interactions or hydrogen bonds with basic residues like arginine or lysine within the CYP active site. Docking studies could predict which CYP isoforms (e.g., CYP3A4, CYP2C19) are most likely to bind and metabolize this compound. The simulation would calculate a "docking score," an estimation of the binding free energy, to rank potential interactions.

Table 1: Illustrative Molecular Docking Results of this compound with Human CYP Isoforms This table presents hypothetical data for illustrative purposes, as specific experimental docking studies for this compound are not widely published.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms of Steroid Biotransformation

Quantum chemical (QC) calculations are employed to study the electronic structure and reactivity of molecules at the atomic level. These methods can model the transition states of chemical reactions, providing deep insights into the mechanisms of steroid biotransformation. akjournals.comresearchgate.net For example, QC can be used to calculate the energy barriers for hydroxylation at different positions on the steroid nucleus, thereby predicting the most likely sites of metabolism by CYP enzymes. tandfonline.com

The biotransformation of a steroid often involves the abstraction of a hydrogen atom by an activated oxygen species within the CYP enzyme, followed by oxygen rebound to form a hydroxylated metabolite. tandfonline.com QC methods can model this entire process, calculating properties such as bond dissociation energies and activation energies. This helps explain the regioselectivity of metabolic enzymes. akjournals.com For this compound, QC calculations could be used to investigate its susceptibility to further oxidation or other metabolic reactions, helping to build a complete picture of its metabolic pathway.

In Silico Prediction of Metabolites and Biotransformation Pathways

In silico metabolite prediction tools are software programs that use a combination of rule-based systems and machine learning algorithms to predict the likely metabolites of a given compound. frontiersin.org These tools contain extensive databases of known biotransformation reactions catalyzed by major metabolic enzymes. nih.govresearchgate.net When a new structure, like this compound, is submitted, the software applies these transformation rules to predict a range of potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolites. nih.gov

Given that this compound is a product of the metabolism of Desonide, these tools could be used to predict its subsequent metabolic fate. The software would identify chemically labile sites on the molecule and suggest probable reactions. For instance, the existing hydroxyl groups could be sites for glucuronidation (a phase II reaction), or the steroid's A-ring could undergo further hydroxylation. researchgate.net

Table 2: Predicted Biotransformation Pathways for this compound This table presents potential metabolic reactions predicted by common in silico tools.

Structure-Metabolism Relationship (SMR) Analysis for Steroid Derivatives

Structure-Metabolism Relationship (SMR) analysis aims to establish a correlation between the chemical structure of a compound and its metabolic stability and pathways. nih.gov For corticosteroids, SMR studies have identified key structural features that influence metabolism. For example, fluorination at the 9α-position generally enhances glucocorticoid activity and can influence metabolic rates. uomustansiriyah.edu.iq Similarly, substitutions at the C16 position can reduce mineralocorticoid activity. researchgate.net

Analyzing the structure of this compound reveals significant modifications to the standard C21 side chain of many corticosteroids.

C21-Carboxylic Acid: The presence of a carboxylic acid drastically increases the polarity of the side chain. This can make the molecule a better substrate for phase II conjugation enzymes like UGTs, potentially leading to rapid clearance. It may also hinder passive diffusion across cell membranes.

C20-Hydroxyl Group: The hydroxyl group at C20, along with the C21-carboxy group, creates a dihydroxy acid moiety. This feature is a significant deviation from the typical dihydroxyacetone or ester side chains of active glucocorticoids and would likely reduce or abolish glucocorticoid receptor binding affinity. nih.gov

SMR analysis suggests that these structural changes render this compound a detoxification product, marking it for elimination from the body rather than further metabolic activation.

Table 3: Compound Names Mentioned in the Article

Future Research Directions and Applications in Basic Science

Elucidation of Novel and Minor Metabolic Pathways for Desonide and its Metabolites

The biotransformation of corticosteroids is a complex process primarily occurring in the liver, leading to a variety of metabolites. While major metabolic pathways of Desonide have been investigated, the existence and significance of minor pathways, such as the one leading to 21-Carboxy-20-hydroxy-Desonide, remain to be fully elucidated.

Future research should focus on identifying the enzymatic processes responsible for the formation of this compound. It is hypothesized that this metabolite is formed through a sequential oxidation of the C-21 alcohol of Desonide to an aldehyde, followed by further oxidation to a carboxylic acid, with a concurrent hydroxylation at the C-20 position. This proposed pathway is analogous to the formation of 21-oic acid metabolites from other corticosteroids like corticosterone (B1669441) and progesterone (B1679170). nih.govresearchgate.netacs.org The enzymes potentially involved in this pathway include cytochrome P450 monooxygenases and aldehyde dehydrogenases present in liver microsomes. nih.gov

Key research questions to be addressed include:

What are the specific cytochrome P450 isoforms responsible for the initial oxidation steps?

What is the kinetic profile of the formation of this metabolite?

Does this pathway represent a significant route of Desonide clearance in humans?

Studies have shown that the dihydroxyacetone side chain of corticosteroids can undergo various transformations, including the formation of enol aldehydes under certain conditions, which are key metabolic intermediates. scirp.orgnih.govresearchgate.net Investigating whether similar intermediates are formed during Desonide metabolism will be crucial.

Development of Advanced Analytical Techniques for Ultra-Trace Analysis and Comprehensive Profiling

The identification and quantification of novel, low-abundance metabolites like this compound necessitate the use of highly sensitive and specific analytical methods. Current methodologies for steroid analysis provide a strong foundation for this research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid metabolite analysis due to its high sensitivity and specificity. nih.govportlandpress.comoup.com Future efforts should focus on developing a dedicated LC-MS/MS method for the ultra-trace analysis of this compound in biological matrices such as urine and plasma. This would involve optimizing chromatographic separation, mass spectrometric detection parameters, and sample preparation techniques. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) , including techniques like Quadrupole Time-of-Flight (Q-TOF) MS, can provide accurate mass measurements, aiding in the confident identification of unknown metabolites and the elucidation of their elemental composition. nih.govacs.org The fragmentation patterns of silver-cationized steroids in tandem MS have also been shown to provide distinctive patterns for isomer differentiation, a technique that could be adapted for this metabolite. diva-portal.org

The following table outlines a proposed analytical approach for the comprehensive profiling of Desonide and its metabolites:

Analytical TechniquePurposeKey Parameters to OptimizeExpected Outcome
UPLC-QTOF-MS Discovery and identification of novel metabolitesGradient elution, column chemistry, ionization source parameters (ESI), collision energy.Accurate mass data for formula confirmation of this compound and other metabolites.
UPLC-MS/MS (Triple Quadrupole) Targeted quantification of Desonide and its metabolitesMultiple Reaction Monitoring (MRM) transitions, collision energies, dwell times.Highly sensitive and specific quantification of this compound in biological samples.
GC-MS Complementary analysis, particularly for volatile derivativesDerivatization (e.g., silylation), temperature programming, electron ionization energy.Structural information and confirmation of metabolite identity. nih.gov
Chemical Derivatization Enhance ionization efficiency and chromatographic separationLabeling of the carboxylic acid group. acs.orgImproved sensitivity for ultra-trace level detection.

This table is interactive. You can sort and filter the data by clicking on the column headers.

Investigation of the Role of this compound in Broader Steroid Homeostasis and Catabolism

A key area of future research is to determine if this compound has any residual glucocorticoid or other biological activity. This can be assessed through in vitro receptor binding assays and cell-based functional assays. For instance, the metabolite's affinity for the glucocorticoid receptor can be compared to that of the parent drug, Desonide. medchemexpress.com

Furthermore, the impact of this metabolite on the enzymes involved in steroid metabolism should be investigated. It is possible that it could act as an inhibitor or inducer of certain cytochrome P450 enzymes, thereby affecting the metabolism of other endogenous or exogenous steroids. The study of urinary steroid profiles by GC-MS can provide insights into the broader impact on steroid homeostasis. nih.gov

Utilization of In Vitro and In Vivo Model Systems for Mechanistic Research

To conduct mechanistic research on the formation and function of this compound, various model systems can be employed. phypha.ir

In Vitro Models:

Human Liver Microsomes: These preparations contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s, and are invaluable for identifying metabolic pathways. scispace.com Incubating Desonide with human liver microsomes and analyzing the resulting metabolites by LC-MS would be a primary step. scirp.org

Isolated Hepatocytes: Using cultured hepatocytes allows for the study of both phase I and phase II metabolism in a more intact cellular environment.

Recombinant Enzymes: The use of specific recombinant human cytochrome P450 enzymes can pinpoint the exact isoforms responsible for the metabolism of Desonide to its carboxylated and hydroxylated metabolite. nih.govoup.comresearchgate.net

In Vivo Models:

Animal Models: Animal models, such as rodents or minipigs, are essential for studying the in vivo metabolism and pharmacokinetics of Desonide and the formation of its metabolites following topical or systemic administration. nih.govnih.govmdpi.com These models allow for the collection of urine and plasma samples over time to track the appearance and elimination of this compound.

The following table summarizes the utility of different model systems:

Model SystemAdvantagesResearch Application
Human Liver Microsomes High concentration of phase I enzymes, commercially available.Identification of primary metabolic pathways and responsible P450 isoforms.
Isolated Human Hepatocytes Intact cellular system, includes phase II metabolism.Comprehensive metabolic profiling, studying induction/inhibition potential.
Recombinant CYP Enzymes High specificity for individual enzymes.Pinpointing the specific P450s involved in metabolite formation.
Animal Models (e.g., Rats, Mice) Provides in vivo context, including absorption, distribution, and excretion.Pharmacokinetic studies, collection of biological fluids for metabolite analysis. nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Contribution to the Understanding of Steroid Biochemistry and Metabolic Diversity

The detailed characterization of novel metabolites like this compound contributes significantly to our fundamental understanding of steroid biochemistry. It highlights the diversity of metabolic transformations that steroids can undergo and expands our knowledge of the enzymes involved in these processes. oup.com

By elucidating the structure and formation of this metabolite, researchers can gain a more complete picture of the metabolic fate of Desonide. This knowledge is not only of academic interest but also has practical implications for drug development, as a thorough understanding of a drug's metabolism is crucial for assessing its efficacy and safety. The study of specific steroid metabolites and their pathways helps to build a more comprehensive "steroidome," which can be used to understand physiological and pathological states. snf.ch The fragmentation pathways of such novel steroids under mass spectrometric analysis also contribute valuable data to the field of structural elucidation. nih.govrsc.orgnih.gov

Q & A

Q. What are the established methodologies for synthesizing 21-Carboxy-20-hydroxy-Desonide, and how can researchers validate intermediate purity?

Synthesis typically involves multi-step modifications of Desonide, including oxidation and carboxylation. Key steps:

  • Oxidation at C20 : Use controlled oxidizing agents (e.g., Jones reagent) to introduce hydroxyl groups while avoiding over-oxidation.
  • Carboxylation at C21 : Employ regioselective carboxylation under anhydrous conditions.
  • Intermediate Validation : Use HPLC (≥95% purity threshold) and mass spectrometry to confirm structural fidelity. Cross-reference spectral data (e.g., 1^1H/13^13C NMR) with published libraries .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for stereochemical analysis.
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 240 nm).
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds.
    Refer to standardized protocols for corticosteroid derivatives to ensure reproducibility .

Q. How should researchers design in vitro assays to evaluate the anti-inflammatory activity of this compound?

  • Cell-Based Models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
  • Dose-Response Curves : Include dexamethasone as a positive control and assess IC50_{50} values.
  • Specificity Testing : Screen for off-target effects on NF-κB and MAPK pathways. Ensure assays comply with OECD guidelines for cytotoxicity (e.g., MTT assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Comparative Analysis : Replicate synthesis under varying conditions (e.g., solvent polarity, temperature) to isolate artifacts.
  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect conformational equilibria affecting chemical shifts.
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict theoretical shifts and compare with empirical data .

Q. What experimental strategies are effective for studying the metabolic stability of this compound in hepatic models?

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactors. Monitor metabolite formation via LC-MS/MS.
  • CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 isozymes using fluorogenic substrates.
  • Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance. Address interspecies variability by comparing rodent vs. human microsomal data .

Q. How can researchers optimize formulation stability for this compound in aqueous solutions?

  • Excipient Screening : Test cyclodextrins or polyethylene glycols to enhance solubility while monitoring aggregation via dynamic light scattering (DLS).
  • Accelerated Stability Studies : Store formulations at 40°C/75% RH for 4 weeks and analyze degradation products (e.g., oxidation at C20) using UPLC-QTOF.
  • pH Optimization : Maintain pH 6.5–7.5 to prevent hydrolysis of the carboxylate moiety .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for reconciling inconsistent bioactivity data across multiple assays?

  • Meta-Analysis : Apply random-effects models to account for inter-study variability.
  • Sensitivity Analysis : Identify outliers using Grubbs’ test and validate via replicate experiments.
  • Multivariate Regression : Corrogate bioactivity with physicochemical descriptors (e.g., logP, polar surface area) .

Q. How should researchers address low reproducibility in synthetic yields during scale-up?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR spectroscopy) to track reaction progress.
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, stirring rate) using response surface methodology.
  • Risk Assessment : Conduct failure mode and effects analysis (FMEA) to prioritize critical variables .

Ethical and Reporting Standards

Q. What criteria should guide the inclusion of this compound data in public databases?

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Metadata Compliance : Annotate with CAS registry numbers, synthetic protocols, and assay conditions.
  • Peer Review : Submit to curated repositories (e.g., PubChem, ChEMBL) after independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.